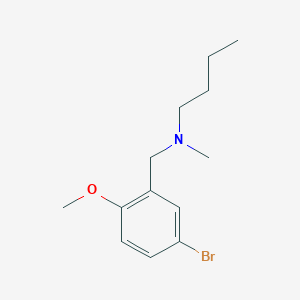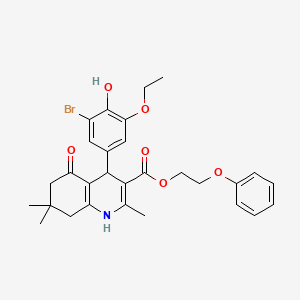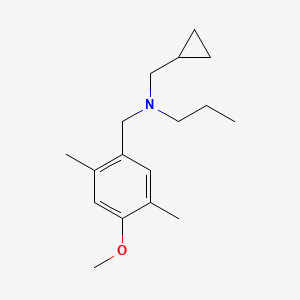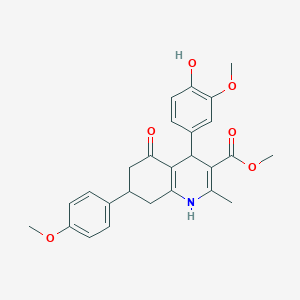
(5-bromo-2-methoxybenzyl)butyl(methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-bromo-2-methoxybenzyl)butyl(methyl)amine, also known as BAM, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. BAM is a small molecule that can be synthesized through a simple and efficient method. In
Wirkmechanismus
(5-bromo-2-methoxybenzyl)butyl(methyl)amine binds to TAAR1 and activates its signaling pathway, leading to the modulation of various downstream effects. Activation of TAAR1 by (5-bromo-2-methoxybenzyl)butyl(methyl)amine can lead to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can affect mood, behavior, and cognition. Additionally, (5-bromo-2-methoxybenzyl)butyl(methyl)amine has been shown to modulate immune function by regulating cytokine production.
Biochemical and Physiological Effects:
(5-bromo-2-methoxybenzyl)butyl(methyl)amine has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that (5-bromo-2-methoxybenzyl)butyl(methyl)amine can increase the release of dopamine, norepinephrine, and serotonin in neuronal cells. In vivo studies have shown that (5-bromo-2-methoxybenzyl)butyl(methyl)amine can modulate behavior and cognition in animal models. Additionally, (5-bromo-2-methoxybenzyl)butyl(methyl)amine has been shown to have anti-inflammatory effects by regulating cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
(5-bromo-2-methoxybenzyl)butyl(methyl)amine has several advantages for lab experiments, including its simple and efficient synthesis method, its selectivity and potency for TAAR1, and its potential as a pharmacological tool for studying various physiological processes. However, (5-bromo-2-methoxybenzyl)butyl(methyl)amine also has limitations, including its potential for off-target effects and its limited availability.
Zukünftige Richtungen
For the use of (5-bromo-2-methoxybenzyl)butyl(methyl)amine include the development of (5-bromo-2-methoxybenzyl)butyl(methyl)amine-based therapies for various diseases and the exploration of its potential off-target effects.
Synthesemethoden
(5-bromo-2-methoxybenzyl)butyl(methyl)amine can be synthesized through a one-pot reaction using readily available starting materials. The synthesis involves the reaction of 5-bromo-2-methoxybenzaldehyde and butyl(methyl)amine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition-elimination mechanism to form (5-bromo-2-methoxybenzyl)butyl(methyl)amine as a white solid with a yield of approximately 70%.
Wissenschaftliche Forschungsanwendungen
(5-bromo-2-methoxybenzyl)butyl(methyl)amine has been used in various scientific research studies due to its potential as a pharmacological tool. (5-bromo-2-methoxybenzyl)butyl(methyl)amine acts as a selective and potent agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in various tissues throughout the body. TAAR1 has been implicated in the regulation of various physiological processes, including neurotransmitter release, metabolism, and immune function.
Eigenschaften
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-4-5-8-15(2)10-11-9-12(14)6-7-13(11)16-3/h6-7,9H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNWVWXRMTZFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC(=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-methoxybenzyl)butyl(methyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5183948.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183963.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5183978.png)

![1-(2-methoxyethyl)-3-(1-naphthylmethyl)-8-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5183999.png)
![N-(1-{1-[2-(3-pyridinyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5184002.png)
![1-allyl-5-[(butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5184005.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184021.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide](/img/structure/B5184024.png)


![1-{2-[5-(3-thienyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B5184053.png)
![N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B5184061.png)